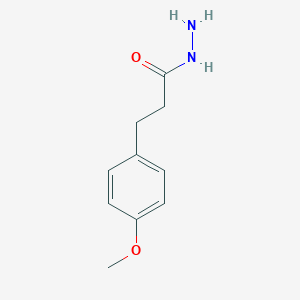
3-(4-Methoxyphenyl)propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)propanohydrazide is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications in various fields. This compound is notable for its molecular structure, which includes a methoxyphenyl group, making it a subject of interest in organic chemistry.
Synthesis Analysis
The synthesis of derivatives of 3-(4-Methoxyphenyl)propanohydrazide often involves acid-catalyzed reactions under reflux conditions. For example, one study described the synthesis of a derivative through a reaction in ethanol under acidic conditions, yielding an 88% yield (Abdel-Wahab et al., 2023). Similarly, another derivative was synthesized via a reaction of carbohydrazide and 4-methoxybenzaldehyde in ethanol, also under reflux for 2.5 hours (Alotaibi et al., 2018).
Molecular Structure Analysis
The molecular structure of derivatives of 3-(4-Methoxyphenyl)propanohydrazide is often confirmed using techniques like NMR spectroscopy, mass spectroscopy, and single-crystal X-ray diffraction. For example, the structure of one such derivative was ascertained using these methods (Kariuki et al., 2022).
Chemical Reactions and Properties
These compounds typically react under specific conditions, such as in the presence of acidic catalysts. The reactions often lead to the formation of hydrazide derivatives with distinct properties, as evidenced in several studies. The chemical properties are often characterized through spectral and structural analysis.
Physical Properties Analysis
The physical properties of these compounds, including their crystalline structure and phase, are analyzed using techniques like X-ray diffraction. For instance, a study revealed the crystallization of a derivative in the monoclinic crystal system, highlighting its detailed physical structure (Kumara et al., 2017).
Applications De Recherche Scientifique
Antioxidant and Anticancer Activity
A study by Tumosienė et al. (2020) synthesized novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide with enhanced antioxidant activity, some surpassing ascorbic acid. These compounds also exhibited significant anticancer activity against human glioblastoma and triple-negative breast cancer cell lines, identifying one compound as particularly effective against glioblastoma cells Tumosienė et al., 2020.
Synthesis and Hydrolysis Reactions
Research by Saçmacı et al. (2005) focused on the synthesis of novel proponohydrazides, exploring their potential through hydrolysis reactions to form pyrazolone derivatives. This study contributes to the understanding of chemical properties and reactivity of proponohydrazides Saçmacı, Sarıpınar, & Akçamur, 2005.
Antimicrobial Activity
Samelyuk and Kaplaushenko (2013) aimed at developing low-toxic, high-efficiency medicines by synthesizing hydrazides and ylidenhydrazides of acetate acids. Their study highlighted the significant antimicrobial activity of these compounds, especially when a methoxyphenyl radical is introduced, enhancing their biological activity Samelyuk & Kaplaushenko, 2013.
Corrosion Protection
Paul et al. (2020) investigated the corrosion protection behavior of carbohydrazide-pyrazole compounds on mild steel, demonstrating their efficacy in HCl solution. Their study encompasses both electrochemical analysis and computational approaches to understand the adsorption and inhibition mechanisms, presenting a potential application in corrosion inhibition Paul, Yadav, & Obot, 2020.
Cholinesterase Inhibitors
Arfan et al. (2018) explored the cholinesterase inhibitory potential of S-alkylated triazole-thiols, derived from 4-methoxybenzoic acid. Their findings indicated excellent inhibitory activity against acetylcholinesterase and butyrylcholinesterase, positioning these compounds as promising candidates for treating diseases like Alzheimer's Arfan et al., 2018.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)propanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-9-5-2-8(3-6-9)4-7-10(13)12-11/h2-3,5-6H,4,7,11H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZQOADVWOLSQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395151 |
Source


|
| Record name | 3-(4-methoxyphenyl)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)propanohydrazide | |
CAS RN |
121670-33-5 |
Source


|
| Record name | 3-(4-methoxyphenyl)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

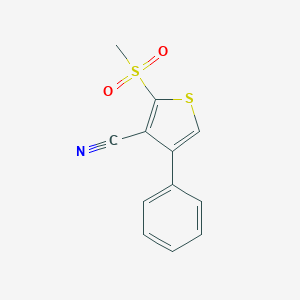
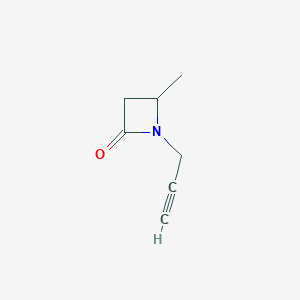

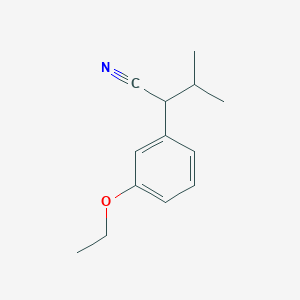
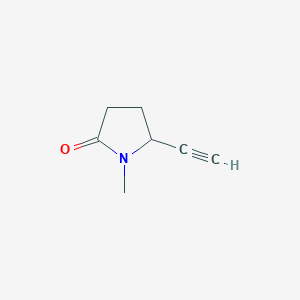
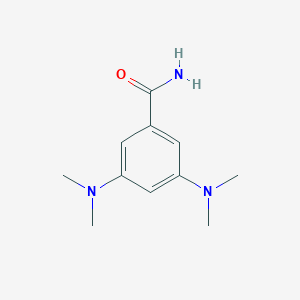

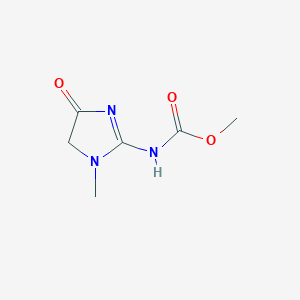
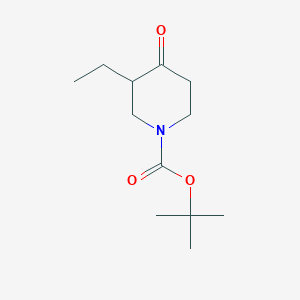
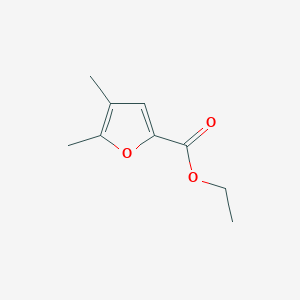
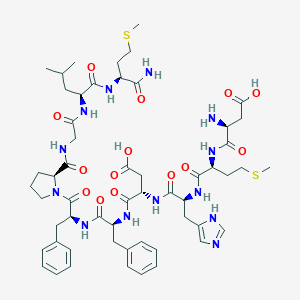

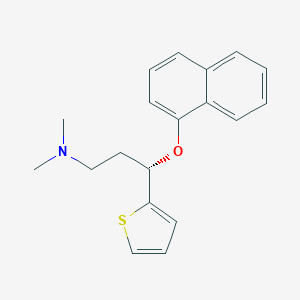
![2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B37549.png)